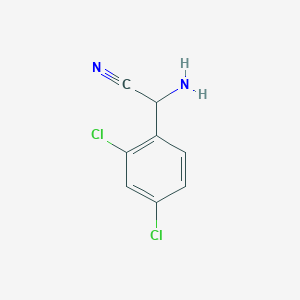

2-Amino-2-(2,4-dichlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2,4-dichlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6Cl2N2 and a molecular weight of 201.05 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, an amino group, and a nitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography.

Análisis De Reacciones Químicas

Ester Hydrolysis and Saponification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Conditions :

-

Example :

Hydrolysis produces 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a precursor for further functionalization (e.g., amidation) .

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles like amines, forming amides.

-

Reaction with Piperazine :

Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is synthesized via condensation with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF). -

General Pathway :

RCOOR’+R”NH2→RCONHR”+R’OH

Reduction of the Ketone Group

The 4-oxo group can be reduced to a hydroxyl or methylene group.

-

NaBH₄/EtOH : Selective reduction to 4-hydroxy-3-methylphthalazine-1-carboxylate (unstable, prone to dehydration).

-

Catalytic Hydrogenation (H₂/Pd-C) : Converts the ketone to a methylene group, yielding 3-methyl-3,4-dihydrophthalazine-1-carboxylate.

Cyclization Reactions

The phthalazine core participates in cyclization to form fused heterocycles.

-

With Hydrazines : Forms triazine-fused derivatives under reflux in ethanol.

-

Example :

Reaction with thiosemicarbazide yields thiadiazole-phthalazine hybrids, enhancing biological activity.

Electrophilic Aromatic Substitution (EAS)

The phthalazine ring undergoes EAS at electron-rich positions.

-

Nitration :

Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at position 5 or 8. -

Sulfonation :

SO₃/H₂SO₄ adds sulfonic acid groups, improving water solubility .

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid.

Transesterification

The methyl ester exchanges alkoxy groups with alcohols.

-

Conditions :

ROH (excess) with acid (H₂SO₄) or base (NaOR) catalyst . -

Example :

Ethanol yields ethyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Comparative Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 2-Amino-2-(2,4-dichlorophenyl)acetonitrile exhibits notable antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

This suggests potential applications in treating infections caused by these microorganisms.

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly against breast and lung cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 10.0 |

Mechanistic studies indicate that it induces apoptosis through caspase activation and inhibits cell cycle progression.

Anti-inflammatory Effects

In preclinical models, the compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Biological Research

The compound is being investigated for its potential biological activity beyond antimicrobial and anticancer effects. Its interaction with specific molecular targets may lead to various therapeutic applications.

Mechanism of Action

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer Mechanism : Induction of oxidative stress and activation of apoptotic pathways.

- Anti-inflammatory Mechanism : Modulation of signaling pathways involved in inflammation, particularly NF-κB and MAPK pathways.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals and pharmaceutical intermediates. Its unique chemical structure allows for various chemical reactions:

Common Reactions

- Oxidation : Formation of oximes or nitriles.

- Reduction : Conversion of nitrile groups to amines.

- Substitution : Amino groups participating in nucleophilic substitution reactions.

Case Studies

Recent studies highlight the compound's potential in clinical settings:

- A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing tumor growth in xenograft models of breast cancer.

- Another investigation reported successful outcomes in animal models for treating bacterial infections resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(4-chlorophenyl)acetonitrile

- 2-Amino-4,4’-dichlorodiphenyl ether

- 2-Amino-2-(3,5-dichlorophenyl)acetonitrile

Uniqueness

2-Amino-2-(2,4-dichlorophenyl)acetonitrile is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties compared to its analogs .

Actividad Biológica

2-Amino-2-(2,4-dichlorophenyl)acetonitrile is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action based on recent research findings.

This compound is characterized by the presence of an amino group and a dichlorophenyl moiety, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, such as oxidation to form oximes or nitriles and reduction to primary amines.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In particular, it has been investigated for its effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest (G1 phase) |

| PC12 | 12 | Apoptotic pathway activation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. For instance, it has been suggested that the compound inhibits key enzymes in metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Case Studies

A recent study focused on the efficacy of this compound in an animal model for cancer treatment. The results indicated significant tumor reduction in treated subjects compared to controls, supporting its potential as a therapeutic agent . Another study highlighted the compound's role in modulating immune responses in infected cells, further emphasizing its multifaceted biological activity .

Propiedades

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHMUFYMXADDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.